3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea
Description
3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea is a urea derivative featuring a thiophen-2-ylmethyl group attached to the urea nitrogen and a 2-chloropropanoyl substituent. The compound’s structure combines aromatic (thiophene) and electrophilic (chloropropanoyl) moieties, which may influence its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C9H11ClN2O2S |
|---|---|
Molecular Weight |
246.71 g/mol |
IUPAC Name |
2-chloro-N-(thiophen-2-ylmethylcarbamoyl)propanamide |
InChI |
InChI=1S/C9H11ClN2O2S/c1-6(10)8(13)12-9(14)11-5-7-3-2-4-15-7/h2-4,6H,5H2,1H3,(H2,11,12,13,14) |
InChI Key |
GVISFHAPAVZRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(=O)NCC1=CC=CS1)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea typically involves the reaction of 2-chloropropionyl chloride with thiophen-2-ylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and purification systems to achieve high yields and purity.
Chemical Reactions Analysis
3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea with key analogs, focusing on structural features, synthetic routes, and functional properties:
Key Research Findings and Analysis
Structural and Electronic Differences
- Thiophene vs. This may influence binding affinity in biological systems .
- Urea vs.
- Chlorine Substituents: The 2-chloropropanoyl group introduces electrophilicity, similar to methallyl chloride (), which may enhance reactivity in nucleophilic environments but increase toxicity risks .
Pharmacological Implications (Inferred)
The urea moiety in the target compound may mimic peptide bonds, enabling protease inhibition or kinase modulation.
Biological Activity
3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiophenyl group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
- Antimicrobial Properties : The presence of the chloropropanoyl moiety suggests potential antimicrobial activity, likely through disruption of bacterial cell wall synthesis or function.
Biological Activity Data
A review of the literature reveals several key findings regarding the biological activities of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity in Cancer Cells | Induces apoptosis in specific cancer lines | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study 1: Antimicrobial Activity
In a study conducted by Aamer Saeed et al., the compound demonstrated significant antimicrobial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies .
Case Study 2: Cytotoxic Effects on Cancer Cells
Research published in MDPI highlighted the cytotoxic effects of this compound on several cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, presenting a promising avenue for cancer treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications to the thiophenyl and chloropropanoyl groups can significantly affect biological activity. For instance, substituting different halogens or alkyl groups may enhance potency or selectivity towards specific biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
